molecular formula C8H11ClN2O B1584684 Acetamide, N-(4-aminophenyl)-, monohydrochloride CAS No. 43036-07-3

Acetamide, N-(4-aminophenyl)-, monohydrochloride

Cat. No.: B1584684
CAS No.: 43036-07-3
M. Wt: 186.64 g/mol
InChI Key: JWCADJJPGAITCH-UHFFFAOYSA-N
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Description

Acetamide, N-(4-aminophenyl)-, monohydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is also known as 4-Acetamidoanilinium chloride. This compound is a derivative of acetanilide and is characterized by the presence of an amino group at the para position of the phenyl ring and an acetamide group. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-aminophenyl)-, monohydrochloride typically involves the acetylation of p-phenylenediamine. The process can be summarized as follows:

    Starting Material:

    p-Phenylenediamine (C6H8N2)

    Reagent: Acetic anhydride (C4H6O3)

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid (HCl) to facilitate the formation of the hydrochloride salt.

The reaction proceeds through the following steps:

  • p-Phenylenediamine reacts with acetic anhydride to form N-(4-aminophenyl)acetamide.
  • The resulting product is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix p-phenylenediamine and acetic anhydride.

    Controlled Conditions: Temperature and pH are carefully controlled to optimize yield and purity.

    Purification: The product is purified through crystallization or recrystallization techniques to obtain the monohydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives such as N-(4-nitrophenyl)acetamide.

    Reduction: Corresponding amines such as N-(4-aminophenyl)ethanamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(4-aminophenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-aminophenyl)-, monohydrochloride involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The acetamide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the amino group can participate in electrostatic interactions with negatively charged residues.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Lacks the amino group at the para position.

    p-Aminophenol: Contains a hydroxyl group instead of an acetamide group.

    N-(4-nitrophenyl)acetamide: Contains a nitro group instead of an amino group.

Uniqueness

Acetamide, N-(4-aminophenyl)-, monohydrochloride is unique due to the presence of both an amino group and an acetamide group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-aminophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCADJJPGAITCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1161753-45-2
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161753-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5068445
Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43036-07-3
Record name 4-Aminoacetanilide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43036-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-aminophenyl)-, hydrochloride (1:1)
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Record name Acetamide, N-(4-aminophenyl)-, monohydrochloride
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Record name 4-acetamidoanilinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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